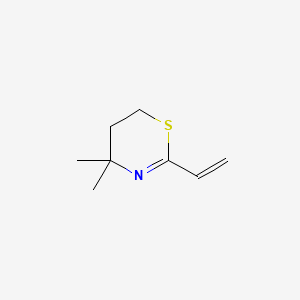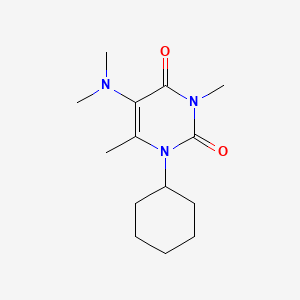
Uracil, 1-cyclohexyl-3,6-dimethyl-5-dimethylamino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uracil, 1-cyclohexyl-3,6-dimethyl-5-dimethylamino- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a cyclohexyl group at the 1-position, dimethyl groups at the 3- and 6-positions, and a dimethylamino group at the 5-position. Its molecular formula is C14H23N3O2, and it has a molecular weight of 265.357 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. For instance, the preparation of 6-amino-1,3-dimethyl uracil involves condensation and cyclization reactions . The process includes the use of cyanoacetic acid, acetic anhydride, and 1,3-dimethylurea under controlled conditions to achieve high yield and purity .
Industrial Production Methods
Industrial production methods for uracil derivatives often involve large-scale chemical synthesis using similar reaction pathways as in laboratory settings. The focus is on optimizing reaction conditions to maximize yield, reduce reaction time, and minimize the generation of pollutants .
化学反応の分析
Types of Reactions
Uracil derivatives undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for halogenation, Grignard reagents for nucleophilic addition, and various solvents like water, dimethyl sulfoxide (DMSO), and chloroform .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of uracil derivatives with bromine in different solvents can lead to various brominated products .
科学的研究の応用
Uracil, 1-cyclohexyl-3,6-dimethyl-5-dimethylamino- has several scientific research applications:
Chemistry: Used as a reagent to study the absorption and fluorescence spectra of uracil derivatives.
Biology: Investigated for its potential role in molecular genetics and the study of nucleic acids.
Medicine: Explored for its potential antiviral properties and as a structural base for antiviral agents.
Industry: Utilized in the preparation of various chemical compounds and materials.
作用機序
The mechanism of action of uracil derivatives involves their interaction with molecular targets and pathways. For instance, hexazinone, a related compound, inhibits photosynthesis by binding to the D-1 quinone protein of the electron transport chain in photosystem II . This leads to the disruption of electron transport and cellular damage.
類似化合物との比較
Uracil, 1-cyclohexyl-3,6-dimethyl-5-dimethylamino- can be compared with other uracil derivatives such as:
1,3-Dimethyluracil: Lacks the cyclohexyl and dimethylamino groups.
6-Amino-1,3-dimethyluracil: Contains an amino group at the 6-position instead of a dimethyl group.
Hexazinone: A triazine derivative used as a herbicide.
The uniqueness of uracil, 1-cyclohexyl-3,6-dimethyl-5-dimethylamino- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
32150-41-7 |
|---|---|
分子式 |
C14H23N3O2 |
分子量 |
265.35 g/mol |
IUPAC名 |
1-cyclohexyl-5-(dimethylamino)-3,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H23N3O2/c1-10-12(15(2)3)13(18)16(4)14(19)17(10)11-8-6-5-7-9-11/h11H,5-9H2,1-4H3 |
InChIキー |
IGDRIKGAYWASDW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C(=O)N1C2CCCCC2)C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


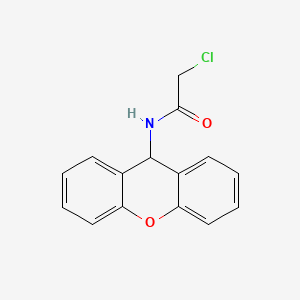
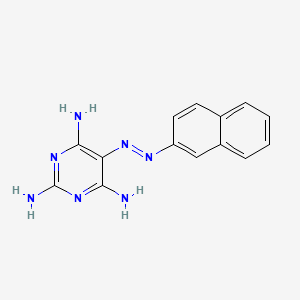
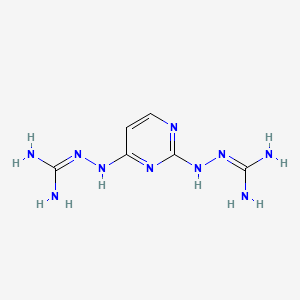
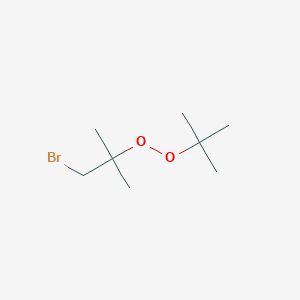
![5-[(Dimethylamino)methylidene]-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14689831.png)
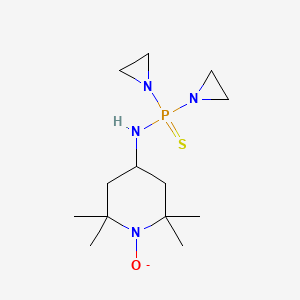
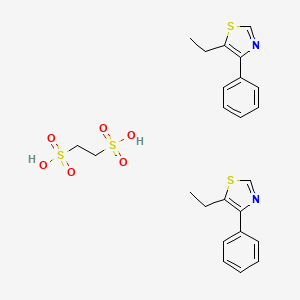
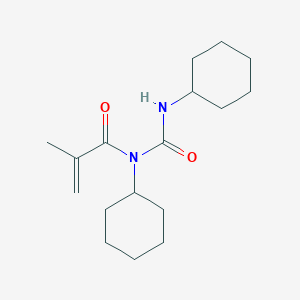
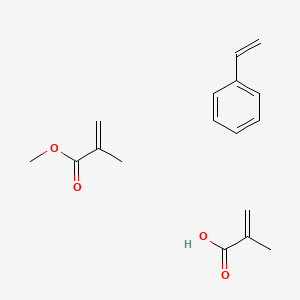
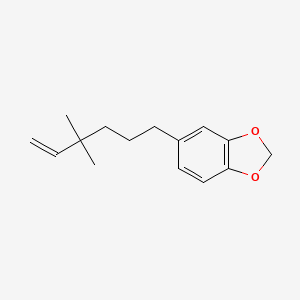
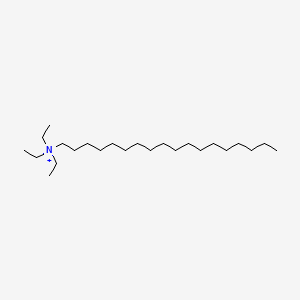
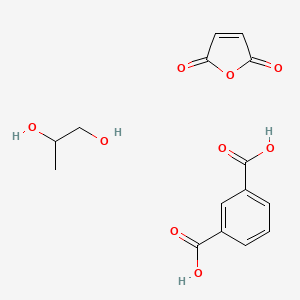
![2-[3-(oxolan-2-yl)propyl]guanidine;sulfuric acid](/img/structure/B14689874.png)
